N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(6-methylheptan-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-12(2)6-5-7-13(3)18-22(20,21)16-10-8-15(9-11-16)17-14(4)19/h8-13,18H,5-7H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIMODDWQINBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198445 | |
| Record name | N-[4-[[(1,5-Dimethylhexyl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294885-57-7 | |
| Record name | N-[4-[[(1,5-Dimethylhexyl)amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294885-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[(1,5-Dimethylhexyl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another approach involves stirring ethyl cyanoacetate with amines at 70°C for several hours, followed by room temperature stirring overnight . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Therapeutic Applications
-
Overactive Bladder Treatment
- Mechanism of Action : Mirabegron selectively stimulates β-3 adrenoceptors in the bladder, leading to relaxation of the detrusor muscle during the storage phase of the bladder fill cycle. This results in increased bladder capacity and reduced urgency .
- Clinical Efficacy : Clinical trials have demonstrated that Mirabegron significantly reduces the number of incontinence episodes and improves quality of life for patients suffering from OAB .
- Potential in Other Urological Conditions
-
Combination Therapies
- There is increasing interest in combining Mirabegron with other medications for enhanced therapeutic effects. For instance, studies have examined its use alongside anticholinergic agents to provide complementary benefits in managing bladder dysfunction.
Mirabegron's biological activity extends beyond its primary application in urology:
- Antimicrobial Properties : Some derivatives of sulfonamide compounds have shown antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The compound's structure allows it to inhibit pro-inflammatory pathways, making it a candidate for further research into inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of Mirabegron and its derivatives is crucial for optimizing its therapeutic profile:
- Substituent Effects : Modifications on the phenyl ring can significantly influence biological activity. For example, substituents like nitro (-NO2) or chloro (-Cl) groups have been associated with enhanced anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
| Substituent | Biological Activity |
|---|---|
| -NO2 | Enhanced anti-proliferative |
| -Cl | Improved receptor affinity |
Recent Research Insights
Recent studies have focused on improving the synthesis process of Mirabegron to enhance purity and yield:
- Synthesis Improvements : Novel methods have been developed that reduce impurities during synthesis, which is critical for ensuring drug safety and efficacy . These processes involve optimizing reaction conditions and utilizing high-purity starting materials.
- Commercial Scale Production : Efforts are underway to adapt these improved synthesis methods for commercial scale production, ensuring that Mirabegron can be manufactured efficiently while maintaining high standards of quality .
Case Studies
- Clinical Trials : Multiple clinical trials have validated the efficacy of Mirabegron in reducing OAB symptoms compared to placebo and traditional treatments. These trials typically measure outcomes such as the frequency of urination, urgency episodes, and overall patient satisfaction.
- Combination Therapy Studies : Recent studies exploring combination therapies involving Mirabegron have shown promising results, particularly in patients who do not respond adequately to monotherapy with anticholinergics.
Mechanism of Action
The mechanism of action of N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between "N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide" and structurally related acetamide derivatives:
*Estimated based on structural similarity; †Isoxazole derivatives are associated with antimicrobial applications.
Key Structural and Functional Insights
Substituent Effects on Bioactivity The 1,5-dimethylhexyl group in the target compound introduces significant hydrophobicity, which may enhance membrane permeability compared to polar substituents like the ureido group in CAS 2828-63-9 . However, this hydrophobicity could reduce aqueous solubility, limiting bioavailability. By contrast, the target compound’s alkyl chain may prioritize anti-inflammatory pathways over antimicrobial effects.
Anti-Exudative vs. Antimicrobial Activity Compounds with heterocyclic appendages (e.g., furan-triazole in ) demonstrated anti-exudative activity comparable to diclofenac (NSAID) at 10 mg/kg . The methoxyphenyl and aminophenylthiol groups in ’s compound likely enhance hydrogen bonding with microbial targets, explaining its antimicrobial action—a feature absent in the target compound.
Physicochemical Comparisons Molecular Weight: The target compound (~326.5 g/mol) exceeds most analogs, which may impact pharmacokinetics (e.g., slower renal clearance).
Biological Activity
N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O2S. The compound features a sulfonamide group attached to a phenyl ring and an acetamide moiety, which contributes to its biological properties. The presence of the sulfonamide group is particularly significant as it is known for antibacterial activity, while the acetamide component may enhance its pharmacological profile.
1. Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These effects are critical for the development of new therapeutic agents targeting pain and inflammation pathways.
2. Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For instance, similar compounds have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, which are implicated in several diseases including cancer. The inhibition profiles of structurally related compounds indicate that modifications in the side chains can significantly affect their binding affinity and selectivity towards specific isoforms.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Comparative analysis with similar compounds reveals the following:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-[4-(N-(p-tolyl)sulfamoyl)phenyl]acetamide | p-Toluidine substituent | Antibacterial | Different aromatic substituent |
| N-(4-(N-(2-fluorophenyl)sulfamoyl)phenyl)acetamide | 2-Fluorophenol substituent | Potentially enhanced activity | Fluorinated ring |
| Acetamide, N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]-phenol | Trifluoromethyl group | Varies based on substitution | Trifluoromethyl enhances potency |
The uniqueness of this compound lies in its specific alkane chain length and branching at the nitrogen atom, which may influence solubility and interaction with biological targets differently compared to these similar compounds.
Case Study 1: Inhibition of Carbonic Anhydrase
A study focused on phenylacetamide-based sulfonamides demonstrated significant inhibition of human carbonic anhydrase isoforms. Compounds were synthesized and screened for inhibitory activity against isoforms hCA I, hCA II, hCA IX, and hCA XII. The most effective inhibitors showed IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .
Case Study 2: Antibacterial Activity
Research into phenylacetamide derivatives has shown promising antibacterial activity against various bacterial strains. For instance, one derivative exhibited an EC50 value significantly lower than established antibacterial agents, suggesting enhanced efficacy . Scanning electron microscopy further confirmed that these compounds could disrupt bacterial cell membranes.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[4-[[(1,5-dimethylhexyl)amino]sulfonyl]phenyl]acetamide, and how is structural purity verified?
- Methodological Answer : Synthesis typically involves reacting 4-acetamidobenzenesulfonyl chloride with 1,5-dimethylhexylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). The sulfonamide bond formation is monitored via TLC. Post-synthesis, structural integrity is confirmed using -/-NMR to verify substituent positions and mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?
- Methodological Answer :
- IR spectroscopy : Identifies sulfonamide (-SONH-) stretches (1330–1320 cm and 1160–1150 cm) and acetamide carbonyl (1650–1680 cm).
- NMR : -NMR confirms aromatic protons (δ 7.2–7.8 ppm) and aliphatic chains (δ 1.2–1.6 ppm for dimethylhexyl). -NMR resolves sulfonamide sulfur-linked carbons (~125–135 ppm) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend storage at –20°C in desiccated, amber vials to prevent hydrolysis of the sulfonamide group. Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when protected from light and moisture. LC-MS monitors degradation products like free sulfonic acid .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Stepwise temperature control : 0–5°C during sulfonylation to minimize byproducts.
- Catalyst screening : Palladium or copper catalysts enhance coupling efficiency.
- Solvent selection : Anhydrous DMF improves solubility of intermediates. Reaction progress is tracked via in-situ FTIR to terminate steps at >90% completion .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC) arise from assay variability. Mitigation includes:
- Orthogonal assays : Combine broth microdilution (CLSI guidelines) with time-kill kinetics.
- Strain-specific controls : Use ATCC reference strains to standardize results.
- SAR analysis : Compare substituent effects (e.g., dimethylhexyl vs. cyclopentyl) to isolate structure-activity relationships .
Q. How can computational modeling predict this compound’s reactivity or protein-binding affinity?
- Methodological Answer :
- DFT calculations : Simulate sulfonamide bond cleavage energy barriers under acidic/basic conditions.
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1AJJ for carbonic anhydrase) to predict binding modes. Adjust force fields to account for branched aliphatic chains .
Q. What degradation pathways dominate under physiological conditions, and how are they analyzed?
- Methodological Answer : In vitro degradation (pH 7.4 PBS, 37°C) proceeds via:
- Hydrolysis : LC-QTOF identifies sulfonic acid and acetamide fragments.
- Oxidative pathways : HO exposure generates sulfoxide derivatives, characterized by -NMR shifts (δ 2.8–3.1 ppm). Stability is enhanced by electron-withdrawing substituents on the phenyl ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
